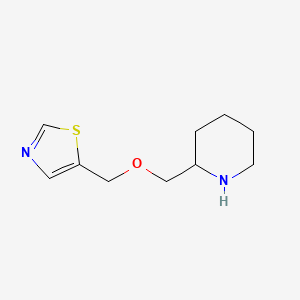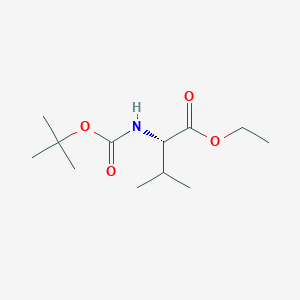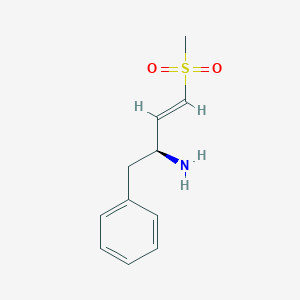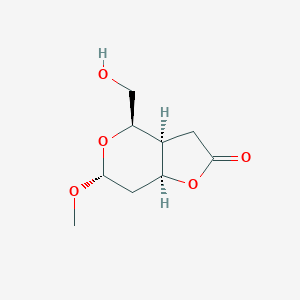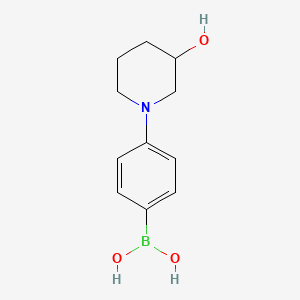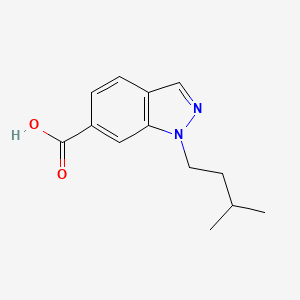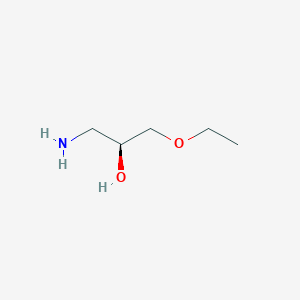
(E)-7,7-Dimethyloct-3-en-5-yn-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-7,7-Dimethyloct-3-en-5-yn-2-one is an organic compound characterized by its unique structure, which includes both an alkyne and an alkene functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-7,7-Dimethyloct-3-en-5-yn-2-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of a Grignard reagent to introduce the alkyne functionality, followed by a series of reactions to form the final product. The reaction conditions often require careful control of temperature and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common to achieve high-quality products.
化学反応の分析
Types of Reactions
(E)-7,7-Dimethyloct-3-en-5-yn-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.
科学的研究の応用
(E)-7,7-Dimethyloct-3-en-5-yn-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which (E)-7,7-Dimethyloct-3-en-5-yn-2-one exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the context of its use.
類似化合物との比較
Similar Compounds
(E)-7,7-Dimethyloct-3-en-5-yn-2-ol: Similar structure but with an alcohol group.
(E)-7,7-Dimethyloct-3-en-5-yn-2-amine: Similar structure but with an amine group.
Uniqueness
(E)-7,7-Dimethyloct-3-en-5-yn-2-one is unique due to its combination of alkyne and alkene functionalities, which confer distinct reactivity patterns. This makes it a versatile compound in synthetic chemistry and a valuable tool in various research applications.
特性
分子式 |
C10H14O |
|---|---|
分子量 |
150.22 g/mol |
IUPAC名 |
(E)-7,7-dimethyloct-3-en-5-yn-2-one |
InChI |
InChI=1S/C10H14O/c1-9(11)7-5-6-8-10(2,3)4/h5,7H,1-4H3/b7-5+ |
InChIキー |
XWMHNKLCRRNGQB-FNORWQNLSA-N |
異性体SMILES |
CC(=O)/C=C/C#CC(C)(C)C |
正規SMILES |
CC(=O)C=CC#CC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine](/img/structure/B13348539.png)

![6-Fluoro-2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazole](/img/structure/B13348550.png)



